molecular formula C9H8N2O B1196575 N-(Cyanomethyl)benzamide CAS No. 5692-27-3

N-(Cyanomethyl)benzamide

Número de catálogo: B1196575
Número CAS: 5692-27-3
Peso molecular: 160.17 g/mol
Clave InChI: LPKZSPQPPSEVSX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: N-(Cyanomethyl)benzamide can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with acetonitrile in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of benzamidoacetonitrile.

Industrial Production Methods: In an industrial setting, the production of benzamidoacetonitrile may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions: N-(Cyanomethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(Cyanomethyl)benzamide has been investigated for its therapeutic properties, particularly as a Janus kinase (JAK) inhibitor. It has shown promise in the treatment of hyperproliferative diseases such as:

  • Myelofibrosis : Clinical studies indicate that compounds related to this compound can improve symptoms and reduce spleen size in patients suffering from this condition .
  • Cancer Treatment : The compound's derivatives have demonstrated cytotoxic effects against various cancer cell lines, making it a candidate for further anticancer research .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—such as oxidation and substitution—enables the formation of diverse derivatives that can be utilized in different applications .

Biological Studies

Research has focused on the interactions between this compound and biological macromolecules. These studies aim to elucidate its mechanism of action, particularly how it modulates enzyme activity and affects cellular pathways involved in disease processes .

Anticancer Activity

The following table summarizes the anticancer activity of this compound derivatives against specific cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundMDA-MB-231 (Breast Cancer)1.76 ± 0.91
Comparison Compound AMCF-7 (Breast Cancer)2.49 ± 0.44
Comparison Compound BA549 (Lung Cancer)2.44 ± 0.55

These results indicate that this compound exhibits significant cytotoxicity against breast cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 1: JAK Inhibition in Myelofibrosis

A clinical study evaluated the efficacy of N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide (CYT-0387), a derivative of this compound, in treating patients with myelofibrosis. Results showed notable improvements in hemoglobin levels and reductions in spleen size among treated patients, highlighting its therapeutic potential .

Case Study 2: Antiviral Mechanism

Research demonstrated that derivatives of this compound could stabilize viral particles, preventing their uncoating and subsequent infection of host cells. This suggests potential applications in antiviral therapies .

Mecanismo De Acción

The mechanism of action of benzamidoacetonitrile involves its interaction with specific molecular targets. The nitrile group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, ultimately resulting in the desired product. The benzamido group can also interact with enzymes or other proteins, influencing their activity and function .

Comparación Con Compuestos Similares

Uniqueness: N-(Cyanomethyl)benzamide is unique due to the presence of both the benzamido and nitrile groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .

Actividad Biológica

N-(Cyanomethyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

1. Overview and Synthesis

This compound can be synthesized through various chemical reactions involving benzoyl chloride and aminoacetonitrile. The compound serves as a key intermediate in the development of novel derivatives with enhanced biological activities, particularly in the context of neuroleptic and antipsychotic agents .

2.1 Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains .

2.2 Neuroleptic Activity

This compound has been investigated for its neuroleptic properties. A series of benzamides, including this compound, were evaluated for their ability to inhibit apomorphine-induced stereotyped behavior in animal models. The results indicated a correlation between structural modifications and enhanced neuroleptic activity, suggesting that this compound could be further developed into effective antipsychotic medications .

2.3 Anticancer Potential

The compound has also been studied for its anticancer properties. It is part of a class of compounds that target specific pathways involved in cancer cell proliferation. Preliminary findings suggest that this compound and its derivatives may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

3. Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the cyanomethyl group enhances the lipophilicity and metabolic stability of the compound, which is beneficial for drug development. Variations in substituents on the benzene ring have been shown to significantly affect the potency and selectivity of the compound against various biological targets .

Substituent Biological Activity Comments
HydrogenModerateBase activity observed
MethylIncreasedEnhanced lipophilicity
ChlorineSignificantImproved antibacterial activity

4.1 Neuroleptic Efficacy

In a comparative study involving various benzamides, this compound derivatives demonstrated superior efficacy in reducing hyperactivity in rodent models compared to traditional antipsychotics like haloperidol. This suggests a favorable therapeutic profile with potentially fewer side effects .

4.2 Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated that specific derivatives exhibited potent inhibitory effects, outperforming commonly used antibiotics in some cases, highlighting its potential as a lead compound for further development .

5. Conclusion

This compound represents a promising compound with diverse biological activities, particularly in antimicrobial, neuroleptic, and anticancer domains. Ongoing research into its SAR will likely yield more potent derivatives suitable for clinical applications. Future studies should focus on detailed pharmacokinetic evaluations and toxicity assessments to fully establish the therapeutic potential of this compound.

Propiedades

IUPAC Name

N-(cyanomethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-6-7-11-9(12)8-4-2-1-3-5-8/h1-5H,7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKZSPQPPSEVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205466
Record name Benzoylamidoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5692-27-3
Record name Benzamidoacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005692273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hippuronitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoylamidoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZAMIDOACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FBV0YMD6U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Benzoylaminoacetonitrile was synthesized in a conventional manner from benzoyl chloride and aminoacetonitrile. Bromine (40 g) was added at a time to a solution of 4.0 g of the benzoylaminoacetonitrile in 200 ml of ethyl acetate at room temperature. When the color of bromine in the reaction solution disappeared, the reaction solution was cooled to 0° to 5° C. 2-Butyn-1-ol (2.1 g) and 5.6 g of triethylamine were dissolved in 10 ml of ethyl acetate, and the solution was added dropwise to the ethyl acetate solution previously cooled. After the addition, the reaction was continued for 30 minutes at room temperature. Triethylamine hydrobromide was separated by filtration, and the filtrate was distilled under reduced pressure to evaporate the solvent. The residue was purified by silica gel column chromatography. By elution with hexane-ethyl acetate, 3.8 g of alpha-benzoylamino-(2-butynyloxy)acetonitrile was obtained as a solid. The yield was 65.5%, and the melting point of the product was 84° to 85.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.1 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Cyanomethyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(Cyanomethyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(Cyanomethyl)benzamide
Reactant of Route 4
Reactant of Route 4
N-(Cyanomethyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(Cyanomethyl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(Cyanomethyl)benzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.